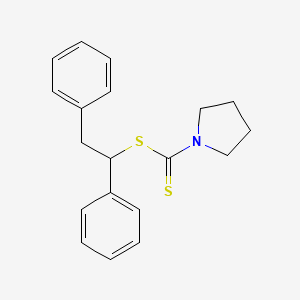![molecular formula C24H40ClNO4S B14476614 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 66142-13-0](/img/structure/B14476614.png)
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a complex organic compound that features a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is first functionalized with a butane-1-sulfonylamino group through a nucleophilic substitution reaction. This intermediate is then reacted with tetradecanoyl chloride under conditions that promote the formation of the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino and acyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases like sodium hydroxide can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis of the acyl chloride results in a carboxylic acid.
Aplicaciones Científicas De Investigación
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acyl chloride moiety can also react with amines or alcohols, forming stable amide or ester linkages.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}hexadecanoyl chloride
Uniqueness
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its specific combination of functional groups and chain length
Propiedades
Número CAS |
66142-13-0 |
|---|---|
Fórmula molecular |
C24H40ClNO4S |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
2-[4-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-15-23(24(25)27)30-22-18-16-21(17-19-22)26-31(28,29)20-6-4-2/h16-19,23,26H,3-15,20H2,1-2H3 |
Clave InChI |
IXEAUJUALRUZIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


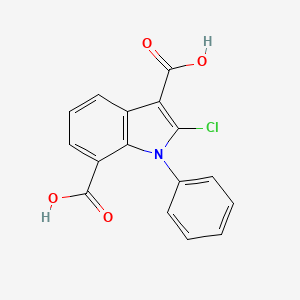
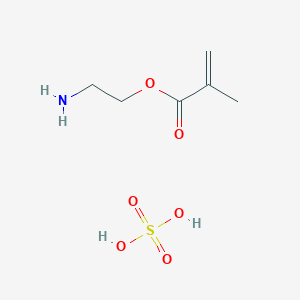
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
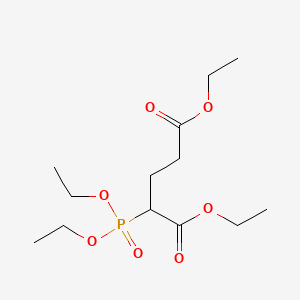
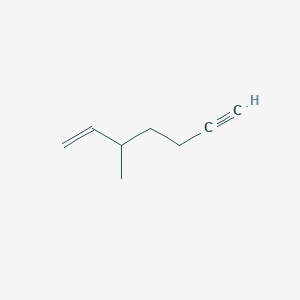

![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)

![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
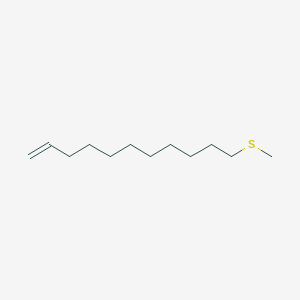
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
